molecular formula C12H26Si2 B12542374 1,4-Bis(trimethylsilyl)-2-hexyne CAS No. 848891-46-3

1,4-Bis(trimethylsilyl)-2-hexyne

Cat. No.: B12542374
CAS No.: 848891-46-3
M. Wt: 226.50 g/mol
InChI Key: JJDABLQLTNMXNG-UHFFFAOYSA-N
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Description

1,4-Bis(trimethylsilyl)-2-hexyne is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a hexyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(trimethylsilyl)-2-hexyne can be synthesized through the oxidative coupling of terminal acetylenes in the presence of copper(I) catalysts. One common method involves the use of trimethylsilylacetylene and copper(I) chloride-tetramethylethylenediamine (TMEDA) complex as the catalyst. The reaction is typically carried out in acetone with a stream of oxygen gas to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of robust catalyst systems, such as the Navale catalyst system (CuI/N,N-dimethylaminopyridine, O2, NCMe), has been reported to simplify the process and minimize risks associated with the preparation .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trimethylsilyl)-2-hexyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,4-Bis(trimethylsilyl)-2-hexyne has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Bis(trimethylsilyl)-2-hexyne exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, facilitating its use in different chemical reactions. The trimethylsilyl groups also provide steric protection, which can enhance the selectivity of reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(trimethylsilyl)-2-hexyne is unique due to its hexyne backbone, which imparts distinct chemical properties compared to its analogs. The presence of the hexyne structure allows for different reactivity patterns and applications, making it a valuable compound in various research fields.

Properties

CAS No.

848891-46-3

Molecular Formula

C12H26Si2

Molecular Weight

226.50 g/mol

IUPAC Name

trimethyl(4-trimethylsilylhex-2-ynyl)silane

InChI

InChI=1S/C12H26Si2/c1-8-12(14(5,6)7)10-9-11-13(2,3)4/h12H,8,11H2,1-7H3

InChI Key

JJDABLQLTNMXNG-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CC[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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